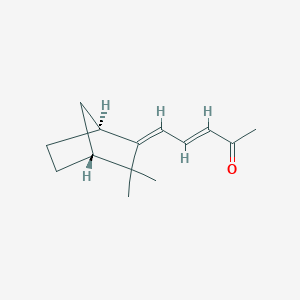
Bornelone, (3E,5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bornelone, (3E,5Z)-, typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of 3,3-dimethylbicyclo[2.2.1]hept-2-one as a starting material, which undergoes a series of reactions including aldol condensation and subsequent dehydration to form the desired product .
Industrial Production Methods
Industrial production of Bornelone, (3E,5Z)-, may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Bornelone, (3E,5Z)-, undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
Bornelone, (3E,5Z)-, has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studying enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism by which Bornelone, (3E,5Z)-, exerts its effects involves interactions with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects .
Comparison with Similar Compounds
Bornelone, (3E,5Z)-, can be compared with other similar compounds such as:
Camphor: Both have bicyclic structures but differ in functional groups and stereochemistry.
Borneol: Similar in structure but differs in the presence of hydroxyl groups.
Isoborneol: An isomer of Borneol with different stereochemistry.
These comparisons highlight the unique structural features and reactivity of Bornelone, (3E,5Z)-, making it distinct in its applications and chemical behavior.
Properties
CAS No. |
58404-78-7 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(E,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one |
InChI |
InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4+,13-6-/t11-,12+/m0/s1 |
InChI Key |
WDMFHQNUSVLQMS-FSZGTJMISA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C\1/[C@H]2CC[C@H](C2)C1(C)C |
Canonical SMILES |
CC(=O)C=CC=C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















